Welcome to the BenchChem Online Store!
molecular formula C6H10N2O B8674581 4-(methoxymethyl)-5-methyl-3H-imidazole

4-(methoxymethyl)-5-methyl-3H-imidazole

Cat. No. B8674581
M. Wt: 126.16 g/mol
InChI Key: ZOHLKTFCEUOOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04163858

Procedure details

4-Methoxymethyl-5-methylimidazole as the hydrochloride (4.5 g, 0.03 mole) and 3.4 g (0.03 mole) of cysteamine hydrochloride were dissolved in a minimum amount of acetic acid and the mixture was refluxed for 18 hours. After cooling in an ice bath, the mixture was filtered to give 5.8 g (80%) of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride salt (thioamine salt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH2:3][C:4]1[N:5]=[CH:6][NH:7][C:8]=1[CH3:9].[ClH:10].Cl.[NH2:12][CH2:13][CH2:14][SH:15]>C(O)(=O)C>[ClH:10].[ClH:10].[NH2:12][CH2:13][CH2:14][S:15][CH2:3][C:4]1[N:5]=[CH:6][NH:7][C:8]=1[CH3:9] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC=1N=CNC1C
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl
Name
Quantity
3.4 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCCSCC=1N=CNC1C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.